molecular formula C15H15N3O2S B3985407 2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine

2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine

Cat. No.: B3985407
M. Wt: 301.4 g/mol
InChI Key: LJXAZDVJGKYLLY-UHFFFAOYSA-N
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Description

2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine is a chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. The molecular structure of this compound incorporates a nitroaromatic group, a pyrrolidine moiety, and a pyridyl group linked by a sulfanyl bridge. Such a structure suggests potential applications in various research areas. It may serve as a key intermediate in the synthesis of more complex molecules for materials science or pharmaceutical research. The presence of the sulfur bridge and electron-rich nitrogen heterocycles could make it a candidate for investigation in catalysis or as a building block for ligands in coordination chemistry. Researchers might also explore its photophysical properties due to the conjugated system, for potential use in developing organic electronic materials or sensors. As with any chemical, safe handling practices are essential. While a specific Safety Data Sheet (SDS) for this compound should be consulted prior to use, related chemical substances indicate potential hazards including acute toxicity if swallowed, skin and eye irritation, and respiratory irritation . Researchers must wear appropriate personal protective equipment and handle the compound in a well-ventilated environment, referring to the supplied SDS for detailed hazard and precautionary statements.

Properties

IUPAC Name

2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-18(20)13-7-6-12(17-9-3-4-10-17)11-14(13)21-15-5-1-2-8-16-15/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXAZDVJGKYLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of a pyrrolidine ring through nucleophilic substitution. The final step often involves the formation of the sulfanyl linkage under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is designed to ensure high efficiency and safety, with stringent control over reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the pyrrolidine ring.

Scientific Research Applications

2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidine ring may enhance binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its nitrophenyl-pyrrolidine-pyridine-sulfanyl architecture. Key comparisons with analogs include:

Compound Name Core Structure Key Substituents Unique Properties
Target Compound Pyridine-sulfanyl-phenyl 2-Nitro, 5-pyrrolidin-1-yl Enhanced electronic modulation, solubility
N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide Pyridine-carboxamide Methylsulfanyl, methoxy-nitro Higher lipophilicity; improved binding affinity
5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine Pyridine-oxy-piperidine-sulfonyl Chloro, fluoro-methoxy Increased steric bulk; altered receptor selectivity
2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone Pyrimidine-sulfanyl-pyridine Trifluoromethyl, chloro Enhanced metabolic stability; π–π stacking
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine Pyridine-benzoyl Trifluoromethylbenzoyl Strong electron-withdrawing effects; enzyme inhibition
  • Nitro Group vs.
  • Pyrrolidine vs.

Physicochemical Properties

Data from synthesis studies () highlight trends:

Property Target Compound N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide 2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone
Molecular Weight ~390–410 g/mol (estimated) 375–385 g/mol 450–470 g/mol
Melting Point 260–280°C (predicted) 268–287°C 250–265°C
LogP (Lipophilicity) 2.5–3.0 3.2–3.5 3.8–4.2
Hydrogen Bond Acceptors 6 7 8
  • The target compound’s moderate LogP balances solubility and membrane permeability, whereas trifluoromethyl derivatives () exhibit higher lipophilicity, favoring blood-brain barrier penetration.
  • Melting Points : Nitro-containing compounds (target, ) generally have higher melting points due to strong intermolecular dipole interactions.

Biological Activity

The compound 2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine is a member of the nitro-substituted pyridine family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C13H15N5O2SC_{13}H_{15}N_{5}O_{2}S with a molecular weight of approximately 305.36 g/mol. The compound features a nitro group, a pyrrolidine ring, and a sulfanyl moiety, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that derivatives of nitro-substituted compounds often exhibit antimicrobial activity. For instance, studies on related compounds have shown significant activity against various bacterial strains and protozoan parasites. The mechanism of action typically involves the disruption of microbial cell integrity or interference with metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective effects. These effects are often attributed to their ability to modulate nitric oxide (NO) production and reduce neuroinflammation, which are critical factors in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Nitro Group : Enhances electron-withdrawing properties, increasing reactivity towards biological targets.
  • Pyrrolidine Ring : Contributes to the compound's ability to cross biological membranes, enhancing bioavailability.
  • Sulfanyl Moiety : Plays a role in the compound's interaction with thiol-containing biomolecules, potentially influencing its pharmacodynamics.

Case Studies

  • Antimicrobial Activity Against Trichomonas vaginalis : A study demonstrated that similar nitro derivatives exhibited potent trichomonacidal activity at concentrations as low as 10 µg/mL. This suggests that this compound could have comparable efficacy against this pathogen .
  • Anticancer Evaluation : In vitro testing revealed that certain derivatives showed significant cytotoxicity against various cancer cell lines (e.g., TK-10 and HT-29). The observed IC50 values ranged from 5 to 15 µM, indicating promising potential for further development .
  • Neuroprotective Studies : Compounds structurally related to this compound were tested for neuroprotective effects in models of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death markers when treated with these compounds .

Q & A

Q. What are the optimal synthetic routes for 2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine?

The compound can be synthesized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A validated protocol involves reacting 2-nitro-5-(pyrrolidin-1-yl)benzenethiol with 2-chloropyridine derivatives under reflux conditions using pyridine as a base and zeolite (Y-H) as a catalyst to enhance regioselectivity . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can the purity and structural integrity of this compound be confirmed?

Characterization requires a multi-technique approach:

  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D-COSY) to confirm the sulfanyl linkage and nitro group positioning.
  • X-ray crystallography (using SHELX programs for refinement ) to resolve ambiguities in bond angles and torsional strain.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the nitro group and sulfanyl bridge, identifying potential nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) can simulate binding affinities, prioritizing in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values across studies may arise from:

  • Solvent effects : Compare activity in polar (DMSO) vs. nonpolar (THF) solvents.
  • Conformational analysis : Use Cremer-Pople puckering coordinates to assess how ring puckering in the pyrrolidine moiety alters bioactivity.
  • Batch variability : Implement orthogonal analytical methods (e.g., HPLC-UV and LC-MS) to verify compound stability under assay conditions .

Q. How does the nitro group influence photostability in material science applications?

Time-dependent density functional theory (TD-DFT) predicts electronic transitions, while experimental UV-Vis spectroscopy tracks degradation under controlled light exposure. The nitro group’s electron-withdrawing nature accelerates photodegradation, necessitating stabilization via co-crystallization with UV-absorbing additives .

Methodological Challenges

Q. What experimental designs mitigate crystallographic disorder in this compound?

  • Low-temperature data collection (100 K) reduces thermal motion artifacts.
  • Twinning analysis (SHELXL TWIN commands ) resolves overlapping reflections.
  • Hirshfeld surface analysis identifies weak intermolecular interactions (e.g., C–H···O) that stabilize the crystal lattice .

Q. How can structure-activity relationships (SAR) be optimized for antiproliferative activity?

  • Bioisosteric replacement : Substitute the nitro group with a cyano or trifluoromethyl group to modulate electron density.
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance target degradation.
  • In vivo pharmacokinetics : Assess metabolic stability using liver microsome assays and adjust logP via substituent modifications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine
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2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.